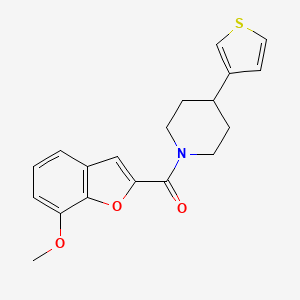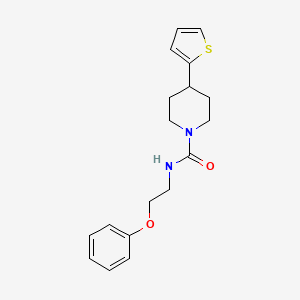![molecular formula C14H21NO4S B6503321 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1396746-04-5](/img/structure/B6503321.png)
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid cysteine. It is a sulfur-containing compound that has been used in a variety of scientific research applications due to its ability to act as an antioxidant, anti-inflammatory, and anti-apoptotic agent. NAC has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders.
科学的研究の応用
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been used in a variety of scientific research applications. It has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. NAC has also been studied for its potential to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs. Additionally, NAC has been studied for its potential to prevent or reduce the risk of certain types of liver damage.
作用機序
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine works by increasing the levels of the antioxidant glutathione. Glutathione is an important antioxidant that helps to protect cells from damage caused by free radicals and other toxins. NAC also helps to reduce inflammation and apoptosis, which are processes involved in the development of many diseases.
Biochemical and Physiological Effects
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, NAC has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. NAC has also been shown to reduce levels of the stress hormone cortisol, which is associated with increased risk of depression and anxiety.
実験室実験の利点と制限
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine is a relatively safe and non-toxic compound that can be used in laboratory experiments. It is relatively easy to obtain and synthesize, and it can be stored for long periods of time without significant degradation. However, NAC can be toxic at high doses, and it can interfere with certain laboratory tests.
将来の方向性
There are many potential future directions for research involving N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine. For example, further research could explore the potential of NAC to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. Additionally, research could be conducted to investigate the potential of NAC to reduce the risk of certain types of liver damage. Finally, further research could explore the potential of NAC to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs.
合成法
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine can be synthesized by acetylation of L-cysteine with acetic anhydride. This reaction is catalyzed by pyridine and proceeds in two steps. First, the pyridine catalyzes the formation of a mixed anhydride between the acetic anhydride and the cysteine. The second step is the formation of the N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine product from the mixed anhydride.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZJGZKLZNGRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(3-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503329.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)
![3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503338.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)